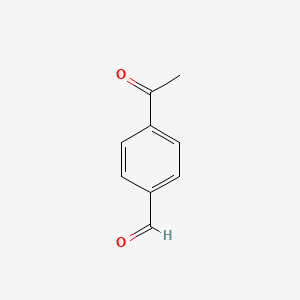

4-Acetylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFKRVMXIVSARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188115 | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-45-2 | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Acetylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbenzaldehyde, also known by its systematic IUPAC name this compound, is a bifunctional aromatic compound featuring both an aldehyde and a ketone functional group.[1][2] This unique structural characteristic, with the two carbonyl groups situated in a para position on a benzene (B151609) ring, imparts distinct chemical reactivity that makes it a valuable intermediate in organic synthesis.[3] Its versatility has led to its use in the development of pharmaceuticals, agrochemicals, and advanced materials.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white or colorless to light yellow powder or lump.[5] Key identifiers and physical properties are summarized in the tables below for easy reference.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 3457-45-2[2] |

| Molecular Formula | C₉H₈O₂[2] |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Formylacetophenone, p-Acetylbenzaldehyde[2][5] |

| InChI Key | KTFKRVMXIVSARW-UHFFFAOYSA-N |

| SMILES | CC(=O)c1ccc(C=O)cc1[2] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 33-36 °C |

| Boiling Point | 286.4 °C at 760 mmHg |

| Density | 1.117 g/cm³ |

| Flash Point | 106.6 °C |

| Solubility | Soluble in organic solvents. |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization.

Table 3: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 10.14 (s, 1H, -CHO), 8.06 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 2.67 (s, 3H, -COCH₃) |

| ¹³C NMR (CDCl₃) | δ 197.4 (C=O, ketone), 191.7 (C=O, aldehyde), 141.2, 139.0, 129.8, 128.8 (aromatic carbons), 27.0 (-CH₃) |

| IR (cm⁻¹) | ~1706 (C=O stretch, aldehyde), ~1687 (C=O stretch, ketone)[6] |

| Mass Spectrum (m/z) | 148 (M+), 133, 105, 77 |

Note: NMR chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Chemical Reactivity and Experimental Protocols

The most significant aspect of this compound's chemistry is the differential reactivity of its two carbonyl groups. The aldehyde group is generally more electrophilic and therefore more susceptible to nucleophilic attack and reduction than the ketone group.[3] This chemoselectivity is highly valuable in multi-step organic synthesis.

Experimental Workflow: Synthesis and Selective Reduction

The following diagram illustrates a typical experimental workflow for the synthesis of this compound followed by a selective reduction of the more reactive aldehyde group.

Caption: A typical workflow for the synthesis and selective reduction of this compound.

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Carbonylation

This protocol describes the synthesis of this compound from an aryl halide precursor.[7]

Materials:

-

4'-Iodoacetophenone (or other suitable aryl halide)

-

Sodium formate (B1220265) (HCOONa)

-

Palladium catalyst (e.g., MCM-41-2PPdCl2)

-

N,N-Dimethylformamide (DMF)

-

Carbon monoxide (CO) gas

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297)

Procedure:

-

In a 50 mL round-bottomed flask equipped with a gas inlet, reflux condenser, and magnetic stir bar, add the palladium catalyst (0.05 mmol Pd), the aryl halide (5.0 mmol), and sodium formate (7.5 mmol).

-

Flush the flask with carbon monoxide gas.

-

Add 5 mL of DMF via syringe and start a slow stream of CO into the suspension.

-

Stir the mixture vigorously and heat to 110-130 °C for 2-20 hours.

-

After the reaction is complete, cool the mixture to room temperature and dilute with 50 mL of diethyl ether.

-

Separate the palladium catalyst by filtration and wash it with distilled water (2 x 10 mL), ethanol (B145695) (2 x 10 mL), and ether (2 x 10 mL) for potential reuse.

-

Wash the ethereal solution with water (3 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to obtain pure this compound.

Protocol 2: Selective Reduction of the Aldehyde Group

This protocol outlines a general procedure for the selective reduction of the aldehyde functionality in this compound in the presence of the ketone.

Materials:

-

This compound

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) or Ethanol

-

Dichloromethane (B109758) or Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottomed flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (0.25-0.5 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Oxidation of this compound to 4-Acetylbenzoic Acid

This protocol describes the selective oxidation of the aldehyde group to a carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite

-

Diethyl ether

Procedure:

-

Dissolve this compound in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.

-

In a separate flask, prepare a solution of potassium permanganate in water.

-

Slowly add the potassium permanganate solution to the stirred solution of this compound, maintaining the temperature with an ice bath if necessary.

-

After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.

-

Add a small amount of sodium bisulfite to quench any excess permanganate.

-

Acidify the mixture with dilute sulfuric acid.

-

Extract the product, 4-acetylbenzoic acid, with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.

Biological Activity and Signaling Pathways

While benzaldehyde (B42025) and its derivatives have been shown to possess a range of biological activities, including antimicrobial and antifungal properties, specific data on this compound's direct involvement in major signaling pathways is limited in publicly available literature.[2] Some studies have indicated that certain benzaldehyde derivatives can induce apoptosis in cancer cell lines.[4] For instance, research has shown that some benzaldehydes can suppress the MAPK signaling pathway and that benzaldehyde itself can stimulate autophagy via the sonic hedgehog signaling pathway in specific cellular contexts. However, direct evidence for this compound's role in these or other pathways requires further investigation.

Conclusion

This compound is a versatile bifunctional molecule with significant potential in organic synthesis due to the differential reactivity of its aldehyde and ketone groups. This guide has provided a detailed overview of its chemical and physical properties, spectral data, and key experimental protocols. The ability to selectively manipulate its functional groups makes it a valuable building block for the synthesis of a wide array of more complex molecules for applications in medicinal chemistry and materials science. Further research into its biological activities and potential interactions with cellular signaling pathways could unveil new therapeutic applications for derivatives of this compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 3457-45-2 | Benchchem [benchchem.com]

Compound Identification and Properties

An In-depth Technical Guide to 4-Acetylbenzaldehyde

CAS Number: 3457-45-2

This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and its applications in research, particularly in medicinal chemistry.

This compound, also known as p-formylacetophenone, is a bifunctional organic compound featuring both an aldehyde and a ketone functional group.[1] This unique structure allows for chemoselective reactions, making it a valuable intermediate in multi-step organic synthesis.[1] The aldehyde group is generally more electrophilic and reactive towards nucleophiles and reducing agents than the ketone group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3457-45-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₈O₂ | [2][3][4][5][8] |

| Molecular Weight | 148.16 g/mol | [2][4][5][7][8] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [4] |

| Melting Point | 33-36 °C (lit.) | [2][3][5][7][9] |

| Boiling Point | 286.4 °C at 760 mmHg | [2][3] |

| Density | 1.117 g/cm³ | [2][3] |

| Flash Point | 106.6 °C | [2][3] |

| Solubility | Soluble in organic solvents such as N,N-dimethylformamide (DMF) and diethyl ether. | [10] |

| Storage | Refrigerated (0-10°C) under an inert gas (e.g., nitrogen or argon).[2][4] | |

| InChI Key | KTFKRVMXIVSARW-UHFFFAOYSA-N | [1][5][7][9] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C=O | [2][5][7][8][9] |

Spectroscopic Data

Spectroscopic analysis confirms the unique bifunctional structure of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Shifts | Source(s) |

| ¹H NMR | Signals for aldehyde, aromatic, and acetyl protons. The spectrum typically shows a singlet for the aldehyde proton, two doublets for the para-substituted aromatic protons, and a singlet for the three acetyl protons. | [1] |

| ¹³C NMR | Provides definitive evidence of the structure by identifying the distinct chemical environments of each carbon atom. | [1][8][11] |

| IR Spectroscopy | Shows characteristic carbonyl stretching vibrations for the aldehyde (approx. 1706 cm⁻¹) and the ketone (approx. 1687 cm⁻¹). | [12] |

| Mass Spectrometry (GC-MS) | The molecular ion peak corresponds to its molecular weight, confirming the compound's identity. | [8][13] |

Experimental Protocols: Synthesis

A common and effective method for synthesizing this compound is through the palladium-catalyzed carbonylation of an aryl halide precursor.

Synthesis of this compound from 4'-Iodoacetophenone

This protocol details the synthesis via a palladium-catalyzed formylation reaction using carbon monoxide and sodium formate (B1220265).

Materials and Equipment:

-

50 mL round-bottomed flask

-

Gas inlet tube

-

Reflux condenser

-

Magnetic stirring bar

-

MCM-41-2PPdCl₂ (Palladium catalyst)

-

4'-Iodoacetophenone (Aryl halide)

-

Sodium formate (HCOONa)

-

N,N-dimethylformamide (DMF), anhydrous

-

Carbon monoxide (CO) gas

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Reaction Setup: Charge a 50 mL round-bottomed flask with the palladium catalyst (0.05 mmol Pd), 4'-Iodoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).[10]

-

Inert Atmosphere: Equip the flask with a gas inlet, reflux condenser, and magnetic stirrer. Flush the entire system with carbon monoxide (CO) gas.[10]

-

Solvent Addition: Add 5 mL of anhydrous DMF to the flask via syringe.[10]

-

Reaction Conditions: Pass a slow stream of CO gas into the suspension. Heat the mixture to 120 °C and stir vigorously for 11 hours.[10]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with 50 mL of diethyl ether.[10]

-

Catalyst Removal: Separate the palladium catalyst by filtration. Wash the recovered catalyst with distilled water (2 x 10 mL), ethanol (B145695) (2 x 10 mL), and diethyl ether (2 x 10 mL) for potential reuse.[10]

-

Extraction: Wash the ethereal solution with water (3 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.[10]

-

Purification: Concentrate the solution under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to yield this compound.[10]

Caption: Palladium-catalyzed synthesis of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a significant building block in medicinal chemistry and materials science.

Intermediate for Bioactive Molecules

Derivatives of this compound are being explored for their therapeutic potential.[1] Studies have indicated that certain derivatives can induce apoptosis (programmed cell death) in cancer cell lines, positioning the compound as a valuable scaffold for developing new anticancer agents.[1] The synthesis of triphenylmethane-based structures from benzaldehyde (B42025) derivatives has garnered attention for their potential as inhibitors of protein kinases, which are often dysregulated in cancer.[14]

Role in Suppressing Oncogenic Signaling

Benzaldehyde and its derivatives have been shown to possess anti-inflammatory and antitumor properties.[15][16] Research indicates that benzaldehyde can suppress multiple major signaling pathways that are frequently activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[16] This suppressive action is linked to the regulation of 14-3-3ζ family proteins, which act as signaling hubs in oncogenic networks.[16] Benzaldehyde derivatives have also been found to inhibit the production of aflatoxin B1 by Aspergillus flavus by downregulating the expression of key genes in the toxin's biosynthetic pathway.[17]

References

- 1. This compound | 3457-45-2 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | CAS#:3457-45-2 | Chemsrc [chemsrc.com]

- 4. This compound | 3457-45-2 | TCI AMERICA [tcichemicals.com]

- 5. 4-アセチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3457-45-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound 97 3457-45-2 [sigmaaldrich.com]

- 8. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-乙酰苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. benchchem.com [benchchem.com]

- 15. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

4-Acetylbenzaldehyde molecular structure

An In-depth Technical Guide to 4-Acetylbenzaldehyde: Molecular Structure, Properties, and Applications

Abstract

This compound is a bifunctional aromatic compound featuring both an aldehyde and a ketone group, making it a versatile building block in organic synthesis. Its unique electronic and steric properties allow for chemoselective reactions, rendering it a valuable precursor for pharmaceuticals, advanced materials, and fine chemicals. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signatures, and synthetic routes of this compound. Furthermore, it details key experimental protocols and explores its applications in drug development, with a focus on its role in modulating critical cellular signaling pathways.

Molecular Structure and Properties

This compound, also known as 4-formylacetophenone, possesses a benzene (B151609) ring substituted at the 1 and 4 positions with a formyl (-CHO) group and an acetyl (-COCH₃) group, respectively. The presence of these two distinct carbonyl groups governs its chemical behavior and reactivity.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Formylacetophenone, p-Acetylbenzaldehyde | [3][4] |

| CAS Number | 3457-45-2 | [2] |

| Molecular Formula | C₉H₈O₂ | [2][5] |

| Molecular Weight | 148.16 g/mol | [2][6] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 33-36 °C | [5][6] |

| Boiling Point | 286.4 ± 23.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in organic solvents like DCM, ethyl acetate (B1210297). | |

| SMILES | CC(=O)C1=CC=C(C=C1)C=O | [2] |

| InChI Key | KTFKRVMXIVSARW-UHFFFAOYSA-N | [2][6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. The key spectral data are compiled below.

| Spectroscopic Data | Value | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.11 (s, 1H, CHO), 8.05 (d, J=8.2 Hz, 2H, Ar-H), 7.98 (d, J=8.2 Hz, 2H, Ar-H), 2.67 (s, 3H, COCH₃) | [1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 197.4 (C=O, ketone), 191.7 (C=O, aldehyde), 141.2 (C-acetyl), 139.0 (C-formyl), 129.8 (Ar-CH), 128.8 (Ar-CH), 27.0 (CH₃) | [1] |

| Infrared (IR) (cm⁻¹) | ~3030 (Aromatic C-H stretch), ~2820 & ~2720 (Aldehyde C-H stretch, Fermi doublet), ~1706 (Aldehyde C=O stretch), ~1687 (Ketone C=O stretch), ~1600 (Aromatic C=C stretch) | [5][7] |

| Mass Spec. (MS) | Molecular Ion [M]⁺: m/z 148. Key fragments: m/z 133 ([M-CH₃]⁺), 120 ([M-CO]⁺), 119 ([M-CHO]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺), 43 ([CH₃CO]⁺). Fragmentation is driven by α-cleavage at both carbonyl groups. | [8][9] |

Synthesis and Reactivity

The bifunctional nature of this compound allows for diverse synthetic strategies for its preparation and subsequent modification.

Synthetic Methods

Several reliable methods exist for the synthesis of this compound:

-

Palladium-Catalyzed Carbonylation : A prominent method involves the carbonylation of 4'-bromoacetophenone (B126571) using a palladium catalyst, which introduces the formyl group.

-

Oxidation Reactions : The compound can be synthesized via the oxidation of 4-methylacetophenone using an oxidizing agent like a combination of iron(III) chloride and N-bromosuccinimide in the presence of oxygen.[1]

-

Friedel-Crafts Acylation : A classic approach is the Friedel-Crafts acylation of benzaldehyde (B42025) derivatives.[1] This method is detailed in the experimental protocols section.

Chemical Reactivity

The key to the utility of this compound is the differential reactivity of its two carbonyl groups. The aldehyde group is generally more electrophilic and sterically accessible than the ketone group.[1] This allows for a high degree of chemoselectivity in reactions such as:

-

Selective Reduction : The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165), leaving the ketone intact. Conversely, stronger or specialized reducing systems can target the ketone.[1]

-

Selective Protection : The aldehyde group can be selectively protected, for instance, as a dithiane, allowing for subsequent reactions at the ketone functionality.[1]

-

Oxidation : The aldehyde can be selectively oxidized to a carboxylic acid using agents like silver(I) catalysts, yielding 4-acetylbenzoic acid.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and a key reaction of this compound.

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from a protected benzaldehyde precursor, followed by deprotection.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Protection: Benzaldehyde (1.0 eq) is first protected as its diethyl acetal (B89532) by reacting with triethyl orthoformate and a catalytic amount of acid in ethanol.

-

Flask Setup: An oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the benzaldehyde diethyl acetal (1.0 eq) and anhydrous dichloromethane (B109758) (DCM). The solution is cooled to 0°C in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

Acylating Agent: Acetic anhydride (1.1 eq) is dissolved in anhydrous DCM and added dropwise via the addition funnel over 30 minutes.

-

Reaction: The reaction mixture is stirred at 0-5°C for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Quenching & Deprotection: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. This step also hydrolyzes the acetal protecting group.

-

Workup: The mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Chemoselective Reduction of Aldehyde

This protocol details the selective reduction of the more reactive aldehyde group to a primary alcohol.

Protocol:

-

Dissolution: this compound (1.0 eq) is dissolved in methanol (B129727) in a round-bottomed flask and the solution is cooled to 0°C in an ice bath.

-

Reducing Agent: Sodium borohydride (NaBH₄, 0.3 eq) is added slowly in small portions over 15 minutes, ensuring the temperature remains below 5°C. The lower stoichiometry of NaBH₄ favors the reduction of the more reactive aldehyde.

-

Reaction Monitoring: The reaction is stirred at 0°C and monitored by TLC until the starting material is consumed (typically 30-60 minutes).

-

Quenching: The reaction is quenched by the slow addition of acetone (B3395972) to consume excess NaBH₄.

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Workup: Water is added to the residue, and the product is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated to yield 4-acetylbenzyl alcohol, which can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Research

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.

-

Anticancer Agents : Derivatives of benzaldehyde have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1] Studies on benzyloxybenzaldehyde derivatives, for example, demonstrated that they can arrest the cell cycle and induce apoptosis in HL-60 leukemia cells through the mitochondrial pathway.[10]

-

Enzyme Inhibition : The carbonyl groups can interact with active sites of enzymes, making its derivatives candidates for enzyme inhibitor studies, which is a cornerstone of modern drug development.[10]

-

Signaling Pathway Modulation : Benzaldehyde compounds have been found to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the MAPK and caspase cascades.[11][12]

Role in Cellular Signaling Pathways

Understanding how drug candidates interact with cellular pathways is critical for drug development. Derivatives of this compound have been implicated in modulating pathways that control cell survival, proliferation, and death.

Inhibition of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and survival. Its dysregulation is a hallmark of many cancers. Benzaldehyde derivatives have been shown to exert anti-inflammatory and anti-cancer effects by inhibiting this pathway.[12]

Caption: Inhibition of the MAPK pathway by benzaldehyde derivatives.

Induction of Caspase-Mediated Apoptosis

Many cytotoxic compounds exert their anticancer effects by triggering the caspase cascade, a proteolytic pathway that executes programmed cell death. Benzaldehyde derivatives can initiate this intrinsic apoptotic pathway.[11]

Caption: Apoptosis induction via the intrinsic caspase pathway.

Conclusion

This compound is a molecule of significant interest to synthetic chemists and drug development professionals. Its structural simplicity, coupled with the nuanced reactivity of its dual carbonyl functionalities, provides a robust platform for the creation of complex molecular architectures. The demonstrated biological activities of its derivatives, particularly in the modulation of cancer-related signaling pathways, underscore its potential as a foundational scaffold for the development of novel therapeutic agents. The detailed data and protocols provided in this guide serve as a valuable resource for researchers aiming to harness the synthetic and medicinal potential of this versatile compound.

References

- 1. rsc.org [rsc.org]

- 2. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-ACETOXYBENZALDEHYDE(878-00-2) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Acetylbenzaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. GCMS Section 6.11.4 [people.whitman.edu]

- 10. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Bifunctional Nature of 4-Acetylbenzaldehyde: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Unique Chemical Properties and Applications of 4-Acetylbenzaldehyde.

This in-depth technical guide explores the bifunctional nature of this compound, a versatile aromatic compound featuring both an aldehyde and a ketone functional group. This unique structural characteristic imparts a differential reactivity that makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a detailed overview of its chemical properties, spectroscopic data, key reactions with experimental protocols, and its role in the synthesis of compounds with therapeutic potential.

Physicochemical and Spectroscopic Properties

This compound, also known as 4-formylacetophenone, is a solid at room temperature with a melting point of 33-36 °C. Its bifunctional nature, with an aldehyde and a ketone group at the para positions of a benzene (B151609) ring, governs its chemical behavior. The aldehyde group is generally more electrophilic and, therefore, more reactive towards nucleophiles and reducing agents compared to the ketone group. This difference in reactivity is the cornerstone of its utility in chemoselective reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 3457-45-2 | [1] |

| Melting Point | 33-36 °C | |

| Appearance | White to light yellow solid | TCI America |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Peak/Shift | Assignment |

| ¹H NMR (CDCl₃) | δ 10.12 (s, 1H) | Aldehyde proton (-CHO) |

| δ 8.11 (d, J=8.1 Hz, 2H) | Aromatic protons (ortho to -CHO) | |

| δ 7.99 (d, J=8.4 Hz, 2H) | Aromatic protons (ortho to -COCH₃) | |

| δ 2.67 (s, 3H) | Acetyl protons (-COCH₃) | |

| ¹³C NMR (CDCl₃) | δ 197.4 | Ketone carbonyl carbon |

| δ 191.6 | Aldehyde carbonyl carbon | |

| δ 141.2, 139.1 | Aromatic quaternary carbons | |

| δ 129.8, 128.8 | Aromatic CH carbons | |

| δ 27.0 | Acetyl methyl carbon | |

| IR Spectroscopy | ~1706 cm⁻¹ | Aldehyde C=O stretch |

| ~1687 cm⁻¹ | Ketone C=O stretch | |

| ~2820, 2720 cm⁻¹ | Aldehyde C-H stretch (Fermi doublet) | |

| ~3030 cm⁻¹ | Aromatic C-H stretch | |

| ~1600, 1500 cm⁻¹ | Aromatic C=C stretch |

Chemoselective Reactions: A Workflow

The differential reactivity of the two carbonyl groups in this compound allows for a range of selective transformations. This chemoselectivity is highly valuable in multi-step organic synthesis, enabling the modification of one functional group while leaving the other intact for subsequent reactions.

Caption: Workflow of chemoselective reactions of this compound.

Experimental Protocols

Selective Reduction of the Aldehyde Group

This protocol describes the selective reduction of the aldehyde functionality in this compound to a primary alcohol using sodium borohydride (B1222165). The milder nature of NaBH₄ compared to other reducing agents, along with controlled reaction conditions, allows for the preferential reduction of the more reactive aldehyde group.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Remove the methanol/ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-acetylbenzyl alcohol.

Knoevenagel Condensation for Chalcone Synthesis

This protocol outlines the base-catalyzed condensation of this compound with an active methylene compound (e.g., acetophenone) to form a chalcone derivative. Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules.

Materials:

-

This compound

-

Acetophenone (B1666503) (or other active methylene compound)

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.

Schiff Base Formation

This protocol describes the formation of a Schiff base (imine) from the reaction of this compound with a primary amine. This reaction is a condensation reaction where the aldehyde group reacts with the amine to form a C=N double bond.

Materials:

-

This compound

-

A primary amine (e.g., aniline)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate upon cooling. If not, reduce the solvent volume using a rotary evaporator.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a desiccator.

Application in Drug Development: Inducing Apoptosis in Cancer Cells

Derivatives of this compound, particularly chalcones, have been investigated for their potential as anticancer agents.[2][3] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[4][5][6] The mechanism of action often involves the intrinsic (mitochondrial) pathway of apoptosis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Chalcones induce apoptosis, autophagy and reduce spreading in osteosarcoma 3D models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 4-Acetylbenzaldehyde's Carbonyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbenzaldehyde is a versatile bifunctional molecule featuring both an aldehyde and a ketone carbonyl group. The inherent electronic and steric differences between these two functionalities allow for a high degree of chemoselectivity in various organic transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on selective reduction, oxidation, and nucleophilic addition reactions. Detailed experimental protocols, quantitative data, and logical diagrams are presented to assist researchers in leveraging the unique chemical properties of this compound in synthetic chemistry and drug development.

Introduction: The Duality of Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two carbonyl groups. The aldehyde carbonyl is generally more electrophilic and less sterically hindered than the ketone carbonyl.[1] This is due to the presence of a single hydrogen atom attached to the aldehyde carbonyl carbon, in contrast to the electron-donating methyl group of the ketone.[2] This fundamental difference is the cornerstone of its application in multi-step syntheses, allowing for the selective modification of one carbonyl group while the other remains available for subsequent reactions.[1]

This guide will explore the practical applications of this reactivity difference in the following key areas:

-

Selective Reduction: Preferential reduction of either the aldehyde or the ketone to the corresponding alcohol.

-

Selective Oxidation: Conversion of the aldehyde to a carboxylic acid, leaving the ketone untouched.

-

Nucleophilic Addition: Chemoselective reactions such as the Knoevenagel condensation and Wittig reaction.

-

Selective Protection: Masking the more reactive aldehyde group to enable reactions at the ketone center.

Chemoselective Reduction of Carbonyl Groups

The selective reduction of one carbonyl group in this compound is a critical transformation for the synthesis of various functionalized molecules. The choice of reducing agent and reaction conditions dictates which carbonyl group is preferentially reduced.

Selective Reduction of the Aldehyde Group

The higher reactivity of the aldehyde group makes its selective reduction the more common pathway.[1] Mild reducing agents can be employed to achieve high chemoselectivity.

Table 1: Quantitative Data for Selective Aldehyde Reduction

| Reducing Agent/System | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| NaBH₄ / NaNO₃ / H₂O | Water | Room Temp. | 50 min | 4-(1-hydroxyethyl)benzaldehyde | 92% | [3] |

| NaBH₄ / Na₂C₂O₄ / H₂O | Water | Room Temp. | 90-180 min | 4-(1-hydroxyethyl)benzaldehyde | 93-95% | [4] |

| γ-Fe₂O₃@HAP-Pd / H₂ | Water | Room Temp. | - | 4-(1-hydroxyethyl)benzaldehyde | Moderate to Excellent | [5] |

| Catalytic Transfer Hydrogenation | 2-Alkanols | - | - | 4-(1-hydroxyethyl)benzaldehyde | High | [6] |

Selective Reduction of the Ketone Group

While less common due to the lower reactivity of the ketone, its selective reduction is achievable, most notably through enzymatic methods which can offer high chemo- and enantioselectivity.[7][8] A notable chemical method is the Luche reduction, which can show selectivity for ketones in the presence of aldehydes.[9]

Table 2: Quantitative Data for Selective Ketone Reduction

| Reducing Agent/System | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| Chiralidon-R (ADH) | 2-Propanol/Water (9:1) | - | - | (R)-1-(4-formylphenyl)ethanol | 96.5% | [7] |

| CeCl₃ / NaBH₄ (Luche Reduction) | Methanol | - | - | 1-(4-formylphenyl)ethanol | - | [9] |

Experimental Protocols: Reduction Reactions

Protocol for Selective Reduction of the Aldehyde Group with NaBH₄/NaNO₃

This protocol is adapted from a general procedure for the selective reduction of aldehydes.[3]

Materials:

-

This compound

-

Sodium borohydride (B1222165) (NaBH₄)

-

Sodium nitrate (B79036) (NaNO₃)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottomed flask (10 mL)

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a 10 mL round-bottomed flask equipped with a magnetic stirrer, add this compound (1 mmol, 148.16 mg).

-

Add deionized water (3 mL).

-

In one portion, add sodium nitrate (3 mmol, 255 mg) and sodium borohydride (1.25 mmol, 47 mg).

-

Stir the mixture at room temperature for 50 minutes.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) (9:1) eluent.

-

Upon completion, add 5 mL of water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain 4-(1-hydroxyethyl)benzaldehyde.

References

- 1. This compound | 3457-45-2 | Benchchem [benchchem.com]

- 2. studylib.net [studylib.net]

- 3. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]

- 4. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. organic chemistry - Reduction of a ketone in the presence of an aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the NMR Spectral Data of 4-Acetylbenzaldehyde

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Acetylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols for data acquisition, and a logical visualization of spectral assignments.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from various sources. The data were typically acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 10.14 | Singlet | 1H | - | Aldehyde Proton (-CHO) |

| 8.06 | Doublet | 2H | 8.4 | Aromatic Protons (ortho to -CHO) |

| 7.98 | Doublet | 2H | 8.4 | Aromatic Protons (ortho to -COCH₃) |

| 2.67 | Singlet | 3H | - | Acetyl Protons (-COCH₃) |

Note: The aromatic protons, though chemically distinct, may appear as overlapping signals or a multiplet in some spectra.[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 197.4 | Acetyl Carbonyl Carbon (-C OCH₃) |

| 191.7 | Aldehyde Carbonyl Carbon (-C HO) |

| 141.2 | Aromatic Carbon (para to -CHO) |

| 139.0 | Aromatic Carbon (para to -COCH₃) |

| 129.8 | Aromatic Carbons (ortho to -CHO) |

| 128.8 | Aromatic Carbons (ortho to -COCH₃) |

| 27.0 | Acetyl Methyl Carbon (-COC H₃) |

Note: Assignments are based on computational predictions and experimental data.[1][2]

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of a compound like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh between 10-50 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[3][4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4][5] Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a glass wool plug to filter out any particulate matter, carefully transfer the solution into a high-quality 5 mm NMR tube.[5] The final liquid depth should be around 4-6 cm.[3][5]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation and contamination.[4]

NMR Spectrometer Operation

-

Instrument Setup: The specific operational details will vary depending on the spectrometer manufacturer and software. Standard procedures are generally followed.

-

Locking: The spectrometer's magnetic field is stabilized by "locking" onto the deuterium (B1214612) signal of the solvent.[4][6]

-

Shimming: The homogeneity of the magnetic field is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, well-resolved peaks.[4][6]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient signal detection.[4][7]

-

Acquisition: Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay. For ¹H NMR, a small number of scans is often sufficient, while ¹³C NMR requires more scans due to the lower natural abundance of the ¹³C isotope.[4][7] Initiate data acquisition.

-

Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the familiar frequency-domain NMR spectrum. This is followed by phasing, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR).[3]

Mandatory Visualization

The following diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR chemical shifts.

Caption: Correlation of this compound structure with its NMR signals.

References

In-Depth Technical Guide: Infrared Spectrum Analysis of 4-Acetylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-acetylbenzaldehyde (also known as p-formylacetophenone). It details the characteristic vibrational frequencies, offers a standardized experimental protocol for data acquisition, and presents a logical workflow for spectral analysis. This information is critical for substance identification, purity assessment, and understanding the molecular structure in research and development settings.

Molecular Structure and Functional Groups

This compound (C₉H₈O₂) is a bifunctional aromatic compound containing two distinct carbonyl groups: an aldehyde and a ketone. Its structure consists of[1] a benzene (B151609) ring substituted at the 1 and 4 positions with an acetyl group (-COCH₃) and a formyl group (-CHO). The presence and electronic environment of these functional groups give rise to a characteristic infrared spectrum.

Quantitative Infrared Spectrum Analysis

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The most prominent features are the carbonyl (C=O) stretching vibrations of the ketone and aldehyde, which appear as strong, distinct peaks. A detailed assignment of [2]the principal absorption bands is summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3030 | Variable | Aromatic C-H Stretch |

| 2950 - 2850 | Medium/[3]Strong | Aliphatic C-H Stretch (from -CH₃ group) |

| 2840 - 2720 | Medium [3] | Aldehyde C-H Stretch (Fermi doublet) |

| ~1706 | Strong | Alde[4]hyde C=O Carbonyl Stretch |

| ~1687 | Strong | Keto[2]ne C=O Carbonyl Stretch |

| 1700 - 1500 | Medium [2] | Aromatic C=C Ring Bending/Stretching |

| 860 - 680 | Strong | [3]Aromatic C-H Out-of-Plane Bending |

Note: The exact posit[3]ions of the peaks can vary slightly depending on the sample preparation method and the physical state of the sample.

Detailed Experimental Protocol: Acquiring the FTIR Spectrum

Accurate and reproducible FTIR spectra are obtained by following standardized procedures. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) and Thin Solid Film methods are common.

Method: Thin Solid Fil[5][6]m Preparation

This method is suitable for obtaining high-quality spectra of solid samples that are soluble in a volatile solvent.

Materials:

-

This compound sample

-

Infrared-grade volatile solvent (e.g., methylene (B1212753) chloride or acetone)

-

Infrared-transparent salt plate (e.g., NaCl or KBr)

-

Pasteur pipette or dropper

-

FTIR Spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a suitable volatile solvent like methylene chloride.

-

Plate Cleaning: E[5]nsure the salt plate is clean and dry. If necessary, clean it with a small amount of dry acetone (B3395972) and wipe with a soft tissue.

-

Film Casting: Usi[5]ng a Pasteur pipette, apply one or two drops of the prepared solution onto the surface of the salt plate.

-

Solvent Evaporation[5]: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate. The ideal film is transpa[5]rent and uniform.

-

Background Spectrum[5]: Place the clean, empty salt plate (or no sample) in the spectrometer's sample holder and acquire a background spectrum. This is crucial for correcting for atmospheric H₂O and CO₂, as well as any instrumental artifacts.

-

Sample Spectrum Acquisition: Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

-

Data Collection: [5]Acquire the infrared spectrum. The typical range for analysis is 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be analyzed for peak position, intensity, and shape to identify the functional groups present.

-

Post-Analysis: Af[7]ter analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., dry acetone), dry it, and return it to a desiccator for storage.

Workflow for FT[5][8]IR Spectral Analysis

The process of analyzing an FTIR spectrum follows a logical progression from sample preparation to final interpretation. This workflow ensures a systematic and thorough examination of the spectral data.

References

- 1. This compound | 3457-45-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. amherst.edu [amherst.edu]

- 7. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Acetylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-acetylbenzaldehyde. Due to the bifunctional nature of this aromatic compound, featuring both an aldehyde and a ketone group, its fragmentation pattern is expected to exhibit characteristics of both functionalities. This document outlines the principal fragmentation pathways, offers a detailed experimental protocol for its analysis, and presents visual workflows to facilitate understanding.

Predicted Electron Ionization Fragmentation of this compound

Under electron ionization, this compound (C₉H₈O₂) with a molecular weight of 148.16 g/mol , is anticipated to undergo several key fragmentation processes. The primary fragmentations are expected to occur via α-cleavage adjacent to the carbonyl groups of the aldehyde and acetyl functionalities.

The molecular ion (M⁺•) is formed by the loss of an electron and will have a mass-to-charge ratio (m/z) of 148. The subsequent fragmentation will likely follow these pathways:

-

Loss of a Hydrogen Radical (•H): Cleavage of the aldehydic C-H bond, a characteristic fragmentation of benzaldehydes, would result in a stable acylium ion at m/z 147 .[1][2]

-

Loss of a Methyl Radical (•CH₃): α-cleavage at the acetyl group, a typical fragmentation for acetophenones, would lead to the formation of the 4-formylbenzoyl cation at m/z 133 .[3][4]

-

Formation of the Acetyl Cation: Cleavage of the bond between the aromatic ring and the acetyl group would produce an acylium ion at m/z 43 (CH₃CO⁺).[3][4]

-

Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group would result in the 4-acetylphenyl cation at m/z 119 .

-

Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting fragment ion at m/z 133 could further lose a molecule of carbon monoxide to form a phenyl cation derivative at m/z 105 . A similar loss of CO from the molecular ion is also a possibility, which is a known fragmentation pathway for some aromatic aldehydes.[1][2]

Based on the fragmentation of analogous compounds, the most abundant fragment ions (base peak) are likely to be the acylium ions formed by the loss of the methyl radical (m/z 133) or the acetyl cation (m/z 43), due to their resonance stabilization.

Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 148 | [C₉H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 147 | [C₉H₇O₂]⁺ | M⁺• - •H (Loss of hydrogen radical from the aldehyde) |

| 133 | [C₈H₅O₂]⁺ | M⁺• - •CH₃ (Loss of methyl radical from the acetyl group) |

| 119 | [C₈H₇O]⁺ | M⁺• - •CHO (Loss of formyl radical) |

| 105 | [C₇H₅O]⁺ | [M - CH₃]⁺ - CO (Loss of carbon monoxide from m/z 133) |

| 91 | [C₇H₇]⁺ | Further fragmentation of phenyl-containing ions |

| 77 | [C₆H₅]⁺ | Further fragmentation of phenyl-containing ions |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocol for Mass Spectrometry Analysis

The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of 100 µg/mL.

-

Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.

-

Quality Control: Include a solvent blank and a known reference standard for quality control purposes.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 300.

3. Data Acquisition and Analysis:

-

Acquisition Software: Use the instrument's proprietary software to set up the acquisition method and run the samples.

-

Data Processing:

-

Integrate the chromatographic peaks.

-

Extract the mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation, if available.

-

Propose fragmentation pathways based on the observed ions.

-

Visualizing the Fragmentation and Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: Predicted EI fragmentation of this compound.

Caption: General workflow for GC-MS analysis.

References

- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 3. app.studyraid.com [app.studyraid.com]

- 4. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety of 4-Acetylbenzaldehyde

This guide provides comprehensive safety information for 4-Acetylbenzaldehyde (CAS No. 3457-45-2), intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, hazard identification, handling procedures, and emergency measures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | [1][2][3] |

| Molecular Weight | 148.16 g/mol | [1][2][3][4] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [5] |

| Melting Point | 33-36 °C (lit.) | [1][4][6] |

| Boiling Point | 286.4 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 106.6 ± 19.6 °C | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

| Solubility | No data available | |

| LogP | 1.52 | [1] |

Hazard Identification and Safety Precautions

While some safety data sheets indicate that no comprehensive hazard classification is available for this compound, it is crucial to handle it with care, following standard laboratory safety protocols.[7] Personal protective equipment (PPE) should always be used.

Personal Protective Equipment (PPE) Recommendations:

| Protection Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH) | [7] |

| Skin Protection | Chemical impermeable gloves, fire/flame resistant and impervious clothing | [7] |

| Respiratory Protection | Dust mask type N95 (US) or equivalent |

Emergency Procedures and First-Aid Measures

In the event of exposure or an accident, immediate and appropriate action is critical. The following diagram outlines the recommended first-aid procedures.

Firefighting Measures

In case of a fire involving this compound, specific extinguishing media and protective actions are required.

Accidental Release Measures

Proper containment and cleanup of spills are necessary to prevent environmental contamination and personnel exposure.

References

- 1. This compound | CAS#:3457-45-2 | Chemsrc [chemsrc.com]

- 2. 3457-45-2|this compound|BLD Pharm [bldpharm.com]

- 3. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-アセチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 3457-45-2 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 3457-45-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

A Technical Guide to the Solubility of 4-Acetylbenzaldehyde for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Acetylbenzaldehyde in various organic solvents. As a bifunctional aromatic compound, understanding its solubility is critical for applications in organic synthesis, medicinal chemistry, and materials science. This document consolidates available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for these experimental procedures. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as 4-formylacetophenone, is an organic compound with the molecular formula C₉H₈O₂.[1][2] Its structure features both an aldehyde and a ketone functional group attached to a benzene (B151609) ring, making it a versatile building block in chemical synthesis. The solubility of this compound is a fundamental physical property that dictates its handling, reaction conditions, purification, and formulation. This guide aims to provide a detailed technical overview of its solubility characteristics in common organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Appearance | Off-white to slight yellow solid | [3] |

| Melting Point | 33-36 °C (lit.) | [2][3] |

| CAS Number | 3457-45-2 | [2][3] |

Solubility Profile of this compound

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group of alcohols can interact with the carbonyl groups of this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | "Like dissolves like" principle; the ketone functionality of the solvent interacts well with the ketone and aldehyde groups of the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for a wide range of organic compounds. |

| Esters | Ethyl Acetate (B1210297) | Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving many organic compounds. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are effective for a wide range of organic solutes. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic ring of the solvent interacts favorably with the benzene ring of this compound. |

| Apolar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble | The overall polarity of this compound may limit its solubility in highly non-polar solvents. |

| Water | Sparingly Soluble to Insoluble | The hydrophobic benzene ring and the overall size of the molecule are expected to limit its solubility in water, despite the presence of polar carbonyl groups.[4][9] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at various temperatures.

Materials:

-

This compound (purity > 97%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with a heating mantle

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Record the exact weight of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

The solubility (S) can be expressed in various units, such as g/100g of solvent or mole fraction (x).

-

In g/100g of solvent:

-

S = (mass of solute / mass of solvent) * 100

-

-

As a mole fraction:

-

x = (moles of solute) / (moles of solute + moles of solvent)

-

-

Logical Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in various organic solvents. While quantitative data remains to be experimentally determined, the qualitative assessment and the detailed experimental protocol presented herein offer a solid starting point for researchers and professionals. The provided workflow diagram illustrates the logical steps for accurate solubility measurement. A thorough understanding and quantitative determination of the solubility of this compound will facilitate its effective use in synthesis, formulation, and other applications within the chemical and pharmaceutical industries.

References

- 1. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-乙酰苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 3457-45-2 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What is the solubility of benzaldehyde in water? - Blog [sinoshiny.com]

An In-depth Technical Guide to the Physical Properties of 4-Acetylbenzaldehyde, with a Focus on its Melting Point

This technical guide provides a detailed overview of the physical properties of 4-acetylbenzaldehyde, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the key physical characteristics, a standard protocol for melting point determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as 4-formylacetophenone, is an organic compound with the chemical formula C₉H₈O₂.[1] It possesses both an aldehyde and a ketone functional group, making it a valuable intermediate in various organic syntheses. Its structure consists of a benzene (B151609) ring substituted with an acetyl group and a formyl group at the para position.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental procedures.

| Property | Value | Reference |

| Melting Point | 33-36 °C | [2][3] |

| Molecular Formula | C₉H₈O₂ | [1][4][5] |

| Molecular Weight | 148.16 g/mol | [1][3] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [5] |

| Boiling Point | 286.4 °C at 760 mmHg | [3] |

| Density | 1.117 g/cm³ | [3] |

| Flash Point | 106.6 °C | [3] |

| Refractive Index | 1.562 | [3] |

| CAS Number | 3457-45-2 | [2] |

Experimental Protocol: Melting Point Determination

The following is a standard protocol for determining the melting point of a solid organic compound such as this compound using a capillary melting point apparatus.

3.1. Materials and Equipment

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

3.2. Procedure

-

Sample Preparation:

-

Ensure the this compound sample is pure and dry. If necessary, purify the sample by recrystallization.

-

Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample to collect a small amount of the solid.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

-

Repeat until the packed sample is approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature of the apparatus to approximately 10-15 °C below the expected melting point of 33-36 °C.

-

Set the heating rate to a slow and steady pace, typically 1-2 °C per minute, to ensure accurate determination.

-

-

Melting Point Observation:

-

Observe the sample through the magnifying lens of the apparatus as the temperature rises.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the entire sample has completely melted (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Studies of 4-Acetylbenzaldehyde

Abstract

This compound is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry due to its distinct aldehyde and ketone moieties. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular structure, vibrational spectra, and electronic properties as elucidated by computational methods, primarily Density Functional Theory (DFT). The differential reactivity of its two carbonyl groups is rationalized through the analysis of Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) maps. This document also includes detailed experimental protocols for its synthesis and a representative reaction, alongside visualizations of computational workflows and reaction pathways to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound (4-formylacetophenone) is a versatile organic building block featuring both an aldehyde and a ketone functional group attached to a benzene (B151609) ring in a para configuration. This unique structural arrangement imparts differential reactivity to the two carbonyl centers, with the aldehyde group being generally more susceptible to nucleophilic attack than the ketone group.[1] This chemoselectivity makes it a valuable precursor in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials.[1]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and predicting the reactivity of this compound.[1] These computational approaches provide insights into its geometry, vibrational modes, and the distribution of electron density, which are crucial for designing selective chemical transformations. This guide summarizes the key findings from theoretical investigations, presenting quantitative data in a structured format to aid researchers in their scientific endeavors.

Molecular Structure and Geometry